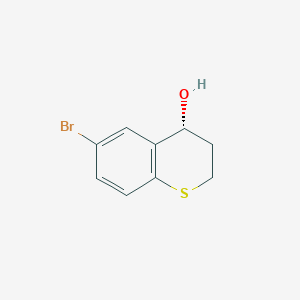
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chemical compound belonging to the class of benzothiopyrans This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the benzothiopyran ring
Méthodes De Préparation
The synthesis of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-phenylethanone and thiophenol.
Cyclization: The key step involves the cyclization of the starting materials to form the benzothiopyran ring. This can be achieved through a Friedel-Crafts acylation reaction, where the thiophenol reacts with the 2-bromo-1-phenylethanone in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The resulting intermediate is then subjected to reduction conditions to introduce the hydroxyl group at the 4th position. This can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Analyse Des Réactions Chimiques
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the bromine atom, yielding a fully saturated benzothiopyran derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form new derivatives.
Applications De Recherche Scientifique
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
Mécanisme D'action
The mechanism of action of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors by forming hydrogen bonds or hydrophobic interactions, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can be compared with other benzothiopyran derivatives, such as:
6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3,4-dihydro-2H-1-benzothiopyran-4-ol:
6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ol: Contains a methyl group at the 6th position, which can influence its steric and electronic properties.
Propriétés
Numéro CAS |
1305712-23-5 |
|---|---|
Formule moléculaire |
C9H9BrOS |
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
(4R)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m1/s1 |
Clé InChI |
WDULHIWNGMZAQT-MRVPVSSYSA-N |
SMILES isomérique |
C1CSC2=C([C@@H]1O)C=C(C=C2)Br |
SMILES canonique |
C1CSC2=C(C1O)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


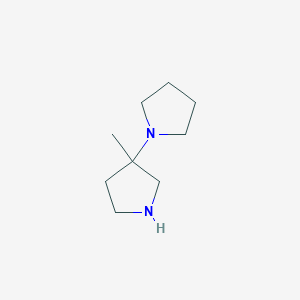
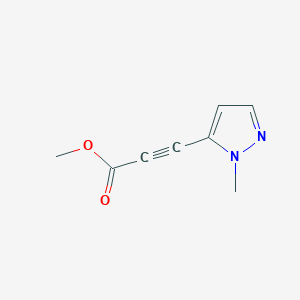
![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
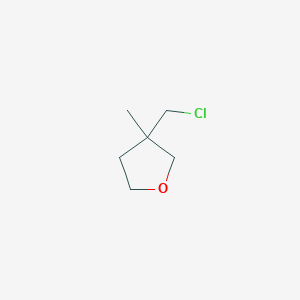
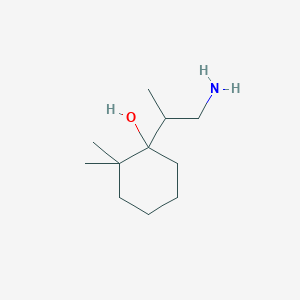
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)

![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
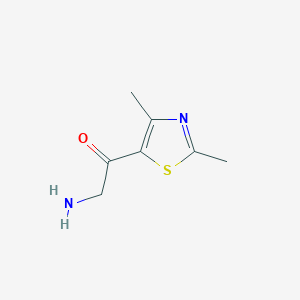
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)

